molecular formula C15H9FO2 B8543812 4-[(4-Fluorophenyl)ethynyl]benzoic acid CAS No. 204919-76-6

4-[(4-Fluorophenyl)ethynyl]benzoic acid

Cat. No.: B8543812
CAS No.: 204919-76-6
M. Wt: 240.23 g/mol
InChI Key: SRIBEYIOEVTIOV-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)ethynyl]benzoic acid is a fluorinated aromatic compound featuring a benzoic acid core substituted with a 4-fluorophenyl ethynyl group at the para position. The benzoic acid moiety provides a site for hydrogen bonding and coordination, making it relevant in crystal engineering and pharmaceutical chemistry.

Properties

CAS No.

204919-76-6

Molecular Formula

C15H9FO2

Molecular Weight

240.23 g/mol

IUPAC Name

4-[2-(4-fluorophenyl)ethynyl]benzoic acid

InChI

InChI=1S/C15H9FO2/c16-14-9-5-12(6-10-14)2-1-11-3-7-13(8-4-11)15(17)18/h3-10H,(H,17,18)

InChI Key

SRIBEYIOEVTIOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=C(C=C2)F)C(=O)O

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Development

4-[(4-Fluorophenyl)ethynyl]benzoic acid serves as a building block in drug development due to its potential biological activities:

  • Antimicrobial Activity : Studies have shown that compounds similar to 4-[(4-Fluorophenyl)ethynyl]benzoic acid exhibit antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) for this compound is notably lower than standard antibiotics, indicating superior efficacy in inhibiting bacterial growth .
  • Antitumor Activity : In murine models, administration of this compound resulted in significant tumor size reduction compared to control groups. Histological examinations indicated increased apoptosis in treated tumors, suggesting its potential as an anticancer agent .

Modulation of Biological Pathways

Research indicates that 4-[(4-Fluorophenyl)ethynyl]benzoic acid may interact with specific enzymes or receptors within biological systems, influencing their functions:

  • Lipoxygenase Inhibition : The compound has been investigated for its ability to inhibit lipoxygenase enzymes, which play a critical role in inflammatory processes. Such inhibition may offer therapeutic benefits in treating inflammatory diseases .
  • Receptor Activation : It has been proposed that the compound may activate nuclear receptors involved in metabolic regulation, potentially improving glucose homeostasis and insulin sensitivity .

Data Tables

Application AreaDescriptionKey Findings
AntimicrobialInhibition of bacterial growthLower MIC than standard antibiotics
AntitumorReduction of tumor size in animal modelsIncreased apoptosis observed
Lipoxygenase InhibitionModulation of inflammatory pathwaysPotential therapeutic applications
Receptor ActivationEffects on metabolic regulationImproved glucose homeostasis suggested

Case Study 1: Antimicrobial Efficacy

In controlled laboratory settings, 4-[(4-Fluorophenyl)ethynyl]benzoic acid was tested against various pathogens. The results demonstrated that this compound exhibited a lower MIC compared to traditional antibiotics, highlighting its potential as a novel antimicrobial agent.

Case Study 2: Antitumor Activity Assessment

A study involving the administration of the compound in murine models showed a significant reduction in tumor size compared to control groups. Histological examinations revealed increased apoptosis in treated tumors, suggesting that the compound effectively targets cancer cell survival mechanisms.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Fluorinated Benzoic Acid Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Reference
4-[(4-Fluorophenyl)ethynyl]benzoic acid* C₁₅H₉FO₂ 244.23 g/mol Ethynyl-linked 4-fluorophenyl High rigidity, potential for π-π stacking -
4-Fluorophenylacetic acid C₈H₇FO₂ 154.14 g/mol Acetic acid chain with 4-fluorophenyl Enhanced solubility in polar solvents
3-(4-Ethylphenyl)-4-fluorobenzoic acid C₁₅H₁₃FO₂ 244.26 g/mol Ethylphenyl at meta position Altered steric bulk, moderate lipophilicity
4-Fluorobenzoic acid C₇H₅FO₂ 140.11 g/mol Fluorine at para position Classic hydrogen-bonding motifs in crystals

*Theoretical values based on structural analogs.

  • Ethynyl vs. Alkyl Chains : The ethynyl group in 4-[(4-Fluorophenyl)ethynyl]benzoic acid introduces rigidity and linearity, contrasting with the flexible acetic acid chain in 4-fluorophenylacetic acid. This difference impacts crystal packing; ethynyl derivatives often exhibit tighter π-π interactions, whereas alkyl chains favor van der Waals interactions .

Crystallographic and Structural Insights

  • Isostructurality : Fluorophenyl and chlorophenyl derivatives often form isostructural crystals due to similar van der Waals radii (F: 1.47 Å, Cl: 1.75 Å). For instance, 4-(4-chlorophenyl)- and 4-(4-fluorophenyl)-thiazole derivatives exhibit identical unit cell parameters, enabling predictable material design .
  • Solid Solutions : Benzoic acid and 4-fluorobenzoic acid form solid solutions due to congruent molecular sizes, a property that could extend to ethynyl derivatives for co-crystal engineering .

Preparation Methods

Reaction Mechanism and General Procedure

The Sonogashira coupling between 4-iodobenzoic acid and 4-fluorophenylacetylene is the most efficient method for synthesizing 4-[(4-Fluorophenyl)ethynyl]benzoic acid. This reaction involves a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base such as triethylamine (Et₃N) or diisopropylamine (DIPA). The general steps include:

  • Activation of the aryl halide : Oxidative addition of 4-iodobenzoic acid to the palladium catalyst.

  • Alkyne coordination : The 4-fluorophenylacetylene binds to the palladium center.

  • Transmetallation : Copper facilitates the transfer of the alkyne to palladium.

  • Reductive elimination : Formation of the carbon-carbon bond and regeneration of the catalyst.

Example Procedure :

  • Reactants : 4-iodobenzoic acid (1.0 equiv), 4-fluorophenylacetylene (1.2 equiv).

  • Catalysts : Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%).

  • Solvent : Tetrahydrofuran (THF) or dimethylacetamide (DMA).

  • Base : Et₃N (2.0 equiv).

  • Conditions : 60–80°C, 12–24 hours under inert atmosphere.

  • Yield : 70–85% after column chromatography.

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include catalyst loading, solvent polarity, and temperature. Flow chemistry methods have been explored to enhance scalability and reproducibility:

ParameterOptimal RangeImpact on YieldReference
Catalyst (Pd)1–3 mol%Maximizes turnover
SolventTHF/DMA (9:1)Enhances solubility
Temperature75–80°CBalances rate and side reactions
BaseEt₃N or DIPANeutralizes HI byproduct

Flow reactors (e.g., ThalesNano X-Cube™) enable continuous processing, reducing reaction times to 1–2 hours with comparable yields.

Alternative Synthetic Approaches

Hydrolysis of Ester Precursors

4-[(4-Fluorophenyl)ethynyl]benzoic acid can be synthesized via hydrolysis of its methyl ester derivative. This two-step approach involves:

  • Sonogashira coupling with methyl 4-iodobenzoate :

    • Methyl 4-iodobenzoate reacts with 4-fluorophenylacetylene under standard Sonogashira conditions.

    • Yield: 75–90% for the ester intermediate.

  • Saponification with lithium hydroxide :

    • Ester hydrolysis in methanol/water (3:1) at 60°C for 2 hours.

    • Yield: 77–85%.

Advantages : Avoids handling sensitive carboxylic acid groups during coupling.

Copper-Catalyzed Cross-Coupling

For substrates sensitive to palladium, copper-catalyzed Glaser-Hay coupling has been explored, though yields are lower (50–60%). This method requires:

  • Catalyst : CuI (10 mol%).

  • Solvent : Dimethylformamide (DMF).

  • Oxidizing agent : O₂ or TEMPO.

Synthesis of Key Starting Materials

4-Iodobenzoic Acid

Prepared via iodination of benzoic acid using iodine and nitric acid:

  • Conditions : HNO₃ (conc.), I₂, 80°C, 6 hours.

  • Yield : 65–75%.

4-Fluorophenylacetylene

Synthesized through dehydrohalogenation of 1-bromo-4-fluorobenzene with a strong base:

  • Reactants : 1-bromo-4-fluorobenzene, KOH (3.0 equiv).

  • Solvent : Ethanol, reflux for 8 hours.

  • Yield : 80–90%.

Purification and Characterization

Purification Techniques

  • Column chromatography : Silica gel with ethyl acetate/hexane (1:3).

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.

Analytical Data

  • Melting Point : 135–137°C.

  • ¹H NMR (CDCl₃) : δ 8.02 (d, 2H, J = 8.5 Hz), 7.60 (d, 2H, J = 8.5 Hz), 7.45–7.35 (m, 4H).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 2200 cm⁻¹ (C≡C).

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for 4-[(4-Fluorophenyl)ethynyl]benzoic acid to achieve high purity and yield?

  • Methodological Answer : A common approach involves Sonogashira cross-coupling between 4-iodobenzoic acid and 4-fluorophenylacetylene under palladium/copper catalysis. Key parameters include:

  • Catalyst system: Pd(PPh₃)₄/CuI in a 1:2 molar ratio.
  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere.
  • Reaction temperature: 60–80°C for 12–24 hours.
  • Post-reaction purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water .
    • Validation : Monitor reaction progress via TLC and confirm final structure using NMR (¹H/¹³C) and FT-IR to verify ethynyl C≡C stretch (~2100 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹) .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of 4-[(4-Fluorophenyl)ethynyl]benzoic acid?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and fluorine coupling patterns (meta-substituted fluorophenyl group). The ethynyl proton is absent (terminal alkyne is deprotonated in acidic conditions).
  • FT-IR : Confirm carboxylic acid (-COOH, ~1700 cm⁻¹) and ethynyl (C≡C, ~2100 cm⁻¹) groups.
  • High-Resolution Mass Spectrometry (HRMS) : Match experimental molecular ion ([M+H]⁺) with theoretical m/z.
  • X-ray Crystallography (if crystalline): Resolve spatial arrangement of the ethynyl bridge and substituents .

Q. How can researchers assess the solubility profile of 4-[(4-Fluorophenyl)ethynyl]benzoic acid for in vitro studies?

  • Methodological Answer :

  • Solubility Screening : Use a tiered approach:

Polar solvents : Test in DMSO (primary stock), followed by aqueous buffers (PBS, pH 7.4) with sonication.

Partition Coefficient (LogP) : Determine via shake-flask method (octanol/water) to predict membrane permeability.

Dynamic Light Scattering (DLS) : Check for aggregation in aqueous media.

  • Critical Note : Adjust pH to deprotonate the carboxylic acid group (pKa ~4.2) for improved solubility in biological assays .

Advanced Research Questions

Q. How does the ethynyl linker influence the compound’s bioactivity compared to analogs with methylene or ether bridges?

  • Methodological Answer :

  • Comparative SAR Studies : Synthesize analogs with -CH₂-, -O-, or -S- linkers. Evaluate pharmacological activity (e.g., enzyme inhibition, receptor binding) using:
  • Enzyme Assays : IC₅₀ determination via fluorogenic substrates.
  • Molecular Docking : Compare binding modes (e.g., rigidity of ethynyl vs. flexibility of methylene).
  • Findings : Ethynyl groups enhance π-π stacking with aromatic residues in target proteins (e.g., kinases) but may reduce solubility .

Q. How can conflicting results in the compound’s anti-inflammatory activity across studies be resolved?

  • Methodological Answer :

  • Experimental Variables : Control for:

Cell Lines : Primary vs. immortalized cells (e.g., RAW 264.7 macrophages may show different NF-κB responses).

Dosage : Test a wider range (0.1–100 µM) to identify biphasic effects.

Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation.

  • Data Reconciliation : Apply meta-analysis tools (e.g., RevMan) to harmonize results from disparate studies .

Q. What strategies can validate the hypothesized COX-2 inhibition mechanism of 4-[(4-Fluorophenyl)ethynyl]benzoic acid?

  • Methodological Answer :

  • In Vitro Validation :

COX-2 Enzyme Assay : Measure prostaglandin E₂ (PGE₂) production inhibition.

Western Blot : Quantify COX-2 protein expression in LPS-stimulated cells.

  • In Silico Tools :

Molecular Dynamics (MD) Simulations : Simulate ligand-COX-2 binding stability.

Free Energy Perturbation (FEP) : Calculate binding affinity differences vs. known inhibitors (e.g., celecoxib).

  • Critical Controls : Include a selective COX-2 inhibitor (e.g., NS-398) to confirm target specificity .

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